tert-butyl (2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)ethyl)carbamate
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Description
Scientific Research Applications
Synthesis and Characterization
The synthesis of complex organic compounds often involves multiple steps, each crucial for achieving the desired structure with precise functional groups. For instance, the synthesis of similar compounds involves reactions like column chromatography for separation, X-ray crystallography for structure elucidation, and various organic reactions for constructing the compound's backbone (Y. Liu et al., 2012). These methodologies highlight the intricate processes required to synthesize and analyze compounds akin to tert-butyl (2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)ethyl)carbamate.
Molecular Structure and Properties
Understanding the molecular structure and properties of chemical compounds is essential for their potential application in various fields. Studies on similar compounds, such as the analysis of isomorphous crystal structures and their interactions via hydrogen and halogen bonds, provide valuable insights into how subtle changes in structure can influence molecular properties and interactions (P. Baillargeon et al., 2017). This level of understanding is critical for designing compounds with specific functions or activities.
Potential Applications
While the direct applications of this compound were not identified in the available literature, research on structurally or functionally similar compounds offers clues. For example, the synthesis of halo-substituted pyrazolo[5,1-c][1,2,4]triazines and their potential biological activities suggest that compounds with complex heterocyclic structures are of interest for their bioactive properties (S. M. Ivanov et al., 2017). This implies that this compound could also be explored for similar applications, given its complex structure and potential for functionalization.
Properties
IUPAC Name |
tert-butyl N-[2-[[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]amino]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O5/c1-18(2,3)27-17(24)21-7-6-20-15(23)12-10-14(19)16(22-11-12)26-13-4-8-25-9-5-13/h10-11,13H,4-9H2,1-3H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFFAJGDCVOZOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=CC(=C(N=C1)OC2CCOCC2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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